4-butoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide, sulfone, butoxy, and methoxy groups would likely have a significant impact on the compound’s three-dimensional structure and its chemical behavior .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Without specific information on this compound, it’s difficult to provide a detailed analysis of its properties .Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis of Benzoxazine Derivatives : The synthesis of benzoxazine derivatives, such as 4-alkylidene-4H-3,1-benzoxazines, is facilitated by reactions involving compounds like 2-isocyanophenyl ketones and vinyl ethers, which may include 4-butoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide or similar structures (Kobayashi, Okamura, & Konishi, 2009).
Molecular Electronics
- Building Blocks for Molecular Electronics : Aryl bromides, which may include derivatives or analogs of the compound , serve as precursors for molecular wires in electronics. These compounds undergo efficient synthetic transformations, facilitating the creation of complex molecular structures (Stuhr-Hansen et al., 2005).
Biological and Pharmacological Research
- QSAR Analysis in Toxicological Evaluations : Quantitative structure-activity relationship (QSAR) analysis in the study of anti-tuberculosis compounds revealed varied toxicities across different derivatives. One derivative, a 4-methoxy-3-(2-phenylethyloxy) compound, showed a toxicity profile comparable to isoniazid, a standard anti-tuberculosis drug (Coleman, Tims, & Rathbone, 2003).
Chemical Reaction Mechanisms
- Oxidation Reactions : Studies on the oxidation of methoxy substituted benzyl phenyl sulfides, which are structurally related to the compound , help in understanding the mechanisms of reactions involving single electron transfer and direct oxygen atom transfer (Lai, Lepage, & Lee, 2002).
Safety and Hazards
Properties
IUPAC Name |
4-butoxy-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5S2/c1-3-4-15-30-20-9-7-18(8-10-20)24(26)25-17-23(22-6-5-16-31-22)32(27,28)21-13-11-19(29-2)12-14-21/h5-14,16,23H,3-4,15,17H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDFTYXHLHXUAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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